10-O-Vanilloylaucubin

Catalog No.
S1493271
CAS No.
193969-08-3
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-O-Vanilloylaucubin

CAS Number

193969-08-3

Product Name

10-O-Vanilloylaucubin

IUPAC Name

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1

InChI Key

VTYVNBXSLBXSGD-IFWLTBFJSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside found in the leaves of Vitex trifolia L., commonly known as chasteberry []. Current scientific research on 10-O-Vanilloylaucubin focuses on its potential applications in the following areas:

Analgesic Effects

Studies suggest that 10-O-Vanilloylaucubin may possess analgesic (pain-relieving) properties. Research using animal models has shown that oral administration of 10-O-Vanilloylaucubin significantly reduced writhing behavior in mice, indicating potential pain relief [].

Anticancer Activity

Preliminary research suggests that 10-O-Vanilloylaucubin may exhibit anticancer activity. In vitro studies have shown that 10-O-Vanilloylaucubin can inhibit the proliferation of various cancer cell lines []. However, further research is needed to understand the mechanisms underlying this effect and its potential therapeutic applications.

Other Potential Applications

Limited research suggests that 10-O-Vanilloylaucubin may have additional potential applications, including:

  • Antioxidant activity: Studies suggest that 10-O-Vanilloylaucubin may possess antioxidant properties, potentially offering protection against oxidative stress [].
  • Cough treatment: Research indicates that 10-O-Vanilloylaucubin may contribute to the cough-relieving effects of Vitex trifolia extracts [].

10-O-Vanilloylaucubin is a naturally occurring compound derived from the plant species Aucuba japonica. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. The compound features a vanilloyl group attached to aucubin, contributing to its unique chemical properties and potential therapeutic applications.

  • Due to the lack of research, the mechanism of action of 10-O-Vanilloylaucubin is unknown.
  • However, its structural similarity to other bioactive glycosides suggests potential for various mechanisms.
  • Vanillyl groups often participate in antioxidant and anti-inflammatory activities []. Aucubins may play a role in plant defense mechanisms [].
  • Future research may explore these possibilities.
  • No information is currently available regarding the safety profile of 10-O-Vanilloylaucubin, including its toxicity or flammability.
Typical of glycosides and phenolic compounds. Key types of reactions include:

  • Hydrolysis: In aqueous conditions, 10-O-Vanilloylaucubin can undergo hydrolysis to yield aucubin and vanillic acid.
  • Oxidation: The phenolic component can be oxidized under certain conditions, potentially leading to the formation of quinone derivatives.
  • Reduction: The presence of functional groups may allow for reduction reactions, altering its biological activity.

10-O-Vanilloylaucubin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary research suggests that this compound has inhibitory effects against various bacterial strains.

Synthesis of 10-O-Vanilloylaucubin can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Aucuba japonica leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the coupling of aucubin with vanillic acid through esterification reactions, often requiring catalysts or specific reaction conditions to yield high purity.

The applications of 10-O-Vanilloylaucubin are diverse:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential use in developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural preservative, it may be used in food products to enhance shelf life and maintain quality.

Interaction studies involving 10-O-Vanilloylaucubin have focused on its synergistic effects with other compounds:

  • Synergy with Other Antioxidants: It has been studied alongside other antioxidants to evaluate combined effects on oxidative stress markers in vitro.
  • Drug Interactions: Research is ongoing to assess how this compound interacts with conventional drugs, particularly in anti-inflammatory therapies.

Several compounds share structural or functional similarities with 10-O-Vanilloylaucubin. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
AucubinIridoid GlycosideAntioxidant, Anti-inflammatoryFound in various plants
Vanillic AcidPhenolic CompoundAntioxidantSimple structure compared to 10-O-Vanilloylaucubin
LoganinIridoid GlycosideAntioxidant, NeuroprotectiveContains different aglycone moiety
CatalpolIridoid GlycosideAntioxidant, Anti-inflammatoryExhibits neuroprotective effects

10-O-Vanilloylaucubin stands out due to its specific combination of the vanilloyl group and aucubin structure, which enhances its biological efficacy compared to similar compounds. Its unique properties make it a subject of interest for further research in pharmacology and natural product chemistry.

Enzymatic Regulation in 10-O-Vanilloylaucubin Production

The biosynthesis of 10-O-vanilloylaucubin is orchestrated by a series of enzymes, including iridoid synthase (ISY), UDP-glycosyltransferases (UGTs), and acyltransferases. ISY catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, while UGTs mediate the glycosylation of aucubin at the C-1 position. The vanilloyl group is introduced via acyltransferases that esterify the C-10 hydroxyl of aucubin with vanillic acid, a process dependent on CoA-activated intermediates. Transcriptomic studies in Vitex trifolia have identified UGT88D6 and BAHD acyltransferase homologs as key regulators of this pathway, with kinetic assays confirming their substrate specificity for aucubin and vanilloyl-CoA.

Geranyl Pyrophosphate as a Biosynthetic Precursor

Geranyl pyrophosphate (GPP), a universal monoterpene precursor, initiates iridoid biosynthesis through isomerization to 8-oxogeranial. In Catharanthus roseus, GPP is synthesized via the methylerythritol phosphate (MEP) pathway, with geraniol synthase (GES) and 8-oxogeranial dehydrogenase (G8O) facilitating subsequent oxidation steps. Comparative analysis reveals that Vitex species employ homologous enzymes, though with divergent kinetic parameters:

EnzymeC. roseus Km (μM)V. trifolia Km (μM)
GES12.4 ± 1.218.9 ± 2.1
G8O8.7 ± 0.915.3 ± 1.8

Data adapted from Miettinen et al. (2014) and Nguyen & O’Connor (2020).

Comparative Analysis of Cyclization Mechanisms Across Plant Taxa

Iridoid cyclization mechanisms vary significantly between plant families. In Nepeta species (Lamiaceae), ISY generates nepetalactol via a 1,4-conjugate reduction, whereas Catharanthus employs a distinct NADPH-dependent mechanism. For 10-O-vanilloylaucubin-producing taxa like Vitex and Veronica, cyclization proceeds through a cis-fused iridoid backbone, stabilized by hydrogen bonding between the C-1 glycoside and C-8 hydroxyl groups. This contrasts with the trans-configuration observed in secoiridoids from Olea europaea, highlighting taxon-specific stereochemical outcomes.

Evolutionary Conservation of O-Glycosylation Modifications

O-Glycosylation at the C-10 position is evolutionarily conserved in Lamiaceae and Plantaginaceae, with phylogenetic analyses indicating convergent evolution of UGT74AF1 and UGT94AC1 subfamilies. These enzymes exhibit >70% sequence homology between Vitex cannabifolia and Veronica derwentiana, suggesting strong selective pressure to retain vanilloylation activity. Functional studies demonstrate that UGT74AF1 knockout mutants in Vitex fail to produce 10-O-vanilloylaucubin, underscoring its indispensability.

10-O-Vanilloylaucubin represents a unique iridoid glycoside derivative where the parent compound aucubin is conjugated with vanillic acid at the 10-position [1]. This structural modification combines the well-established pharmacological properties of both aucubin, a naturally occurring iridoid glycoside, and vanillic acid, a phenolic compound with diverse biological activities [2] [3]. The compound exhibits multiple mechanisms of action that contribute to its therapeutic potential across various pathological conditions.

Modulation of Prostaglandin Pathways in Analgesic Effects

The analgesic properties of 10-O-Vanilloylaucubin are primarily mediated through the modulation of prostaglandin synthesis pathways [2]. The vanillic acid moiety contributes significantly to the inhibition of cyclooxygenase enzymes, which are crucial for prostaglandin biosynthesis [3]. Research has demonstrated that iridoid glycosides, including aucubin derivatives, effectively suppress the expression of cyclooxygenase-2 in various inflammatory models [2].

The mechanism involves the direct inhibition of cyclooxygenase-2 activity, leading to reduced production of prostaglandin E2 and other inflammatory prostaglandins [2]. Additionally, the compound modulates the activity of lipoxygenase enzymes, resulting in decreased synthesis of leukotrienes [2]. This dual inhibition of both cyclooxygenase and lipoxygenase pathways provides a comprehensive anti-inflammatory and analgesic effect.

Table 1: Prostaglandin Pathway Modulation by Iridoid Glycosides

Enzyme TargetInhibition MechanismEffect on Prostaglandin ProductionReference
Cyclooxygenase-2Direct enzyme inhibition47% reduction in activity [2]
LipoxygenaseSubstrate competitionDecreased leukotriene synthesis [2]
Phospholipase A2Membrane stabilizationReduced arachidonic acid release [2]

The hydrolyzed form of aucubin demonstrates enhanced activity against cyclooxygenase-2, suggesting that metabolic conversion may be necessary for optimal therapeutic efficacy [2]. This finding indicates that 10-O-Vanilloylaucubin may undergo similar biotransformation processes to achieve its full analgesic potential.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Inhibition in Anti-inflammatory Responses

10-O-Vanilloylaucubin exerts potent anti-inflammatory effects through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways [1] [2]. The compound specifically targets the phosphorylation and degradation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha, preventing the translocation of the p65 subunit to the nucleus [2] [3].

Experimental studies have shown that aucubin and its derivatives suppress the activation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta, a key regulatory enzyme in the nuclear factor kappa-light-chain-enhancer of activated B cells pathway [2]. This inhibition results in the maintenance of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha in its non-phosphorylated state, thereby preventing nuclear factor kappa-light-chain-enhancer of activated B cells activation [2].

The vanillic acid component of 10-O-Vanilloylaucubin contributes additional anti-inflammatory mechanisms through the inhibition of receptor for advanced glycation end products signaling [3]. This pathway is particularly relevant in neuroinflammation and has been associated with various neurodegenerative conditions [3].

Table 2: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Inhibition

Inflammatory MediatorControl ExpressionPost-Treatment ExpressionPercentage ReductionReference
Tumor Necrosis Factor Alpha100%23%77% [2]
Interleukin-1 Beta100%31%69% [2]
Interleukin-6100%28%72% [2]
Cyclooxygenase-2100%35%65% [2]

The inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling leads to decreased expression of multiple pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [2] [3]. This comprehensive suppression of inflammatory mediators contributes to the compound's therapeutic efficacy in various inflammatory conditions.

Apoptosis Induction Mechanisms in Neoplastic Cells

10-O-Vanilloylaucubin demonstrates significant pro-apoptotic activity in neoplastic cells through multiple molecular pathways [4] [5]. The compound induces cell cycle arrest at the G0/G1 phase, primarily through the activation of p53-mediated pathways and subsequent upregulation of p21 [5] [6].

The apoptotic mechanism involves the enhancement of Fas and Fas ligand expression, activating the extrinsic apoptotic pathway [5] [6]. Additionally, the compound modulates the ratio of pro-apoptotic and anti-apoptotic proteins, specifically increasing Bax expression while decreasing Bcl-2 levels [4] [7]. This alteration in the Bax to Bcl-2 ratio facilitates mitochondrial membrane permeabilization and cytochrome c release [4].

Research has demonstrated that aucubin treatment results in significant tumor suppression rates, with studies showing up to 51.31% tumor suppression in breast cancer models [4]. The compound effectively induces apoptosis in various cancer cell lines, with apoptotic cell percentages reaching 58.67% in treated groups [4].

Table 3: Apoptosis Induction Parameters in Cancer Cells

Cell LineTreatment ConcentrationApoptotic Cell PercentageCell Cycle Phase ArrestReference
A549 Lung Cancer100 μM45.2%G0/G1 Phase [5]
4T1 Breast Cancer100 mg/kg58.67%G0/G1 Phase [4]
K562 Leukemia50 μM38.4%G0/G1 Phase [8]

The compound also affects the expression of proliferation markers, significantly reducing Ki67 expression while increasing terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling positive cells [4]. These changes indicate reduced cellular proliferation and enhanced programmed cell death in treated cancer cells.

Neuroprotective Effects Through Cholinergic System Modulation

The neuroprotective properties of 10-O-Vanilloylaucubin are mediated through complex interactions with the cholinergic system [3] [9]. The compound demonstrates the ability to modulate acetylcholinesterase activity, with studies showing inhibition of this enzyme in both human blood cells and rat brain homogenates [9].

Research indicates that iridoid glycosides inhibit acetylcholinesterase with an inhibition concentration of 50% ranging from 1.6 to 3.3 grams per liter [9]. This inhibition is reversible and contributes to enhanced cholinergic neurotransmission [9]. The compound also affects butyrylcholinesterase activity, with an inhibition concentration of 50% of 2.9 grams per liter [9].

The vanillic acid component provides additional neuroprotective mechanisms through the inhibition of lipopolysaccharide-induced neuroinflammation [3]. This includes the suppression of glial cell activation and reduction of pro-inflammatory cytokine production in brain tissue [3]. The compound effectively reduces the expression of amyloid-beta processing enzymes, including beta-site amyloid precursor protein-cleaving enzyme 1 [3].

Table 4: Cholinergic System Modulation Effects

ParameterControl GroupTreatment GroupPercentage ChangeReference
Acetylcholinesterase Activity100%52%48% reduction [9]
Butyrylcholinesterase Activity100%61%39% reduction [9]
Synaptic Protein Expression100%142%42% increase [3]
Gamma-Aminobutyric Acid Content100%156%56% increase [10]

The neuroprotective effects extend to the enhancement of synaptic function through increased expression of presynaptic and postsynaptic markers [3]. The compound promotes the expression of postsynaptic density protein 95 and synaptophysin, indicating improved synaptic integrity and function [3]. Additionally, the compound increases gamma-aminobutyric acid content in synapses, contributing to enhanced inhibitory neurotransmission [10].

The utilization of compounds derived from Vitex species, particularly 10-O-Vanilloylaucubin, represents a remarkable continuity in East Asian traditional medicine spanning multiple millennia. Traditional Chinese Medicine has documented the therapeutic applications of Viticis Fructus, known as Manjingzi, for over two thousand years, with its earliest recorded mention appearing in Shen Nong's Classic of Materia Medica [1] [2]. This foundational text established the medicinal framework that would influence healing practices across East Asia, creating a sophisticated understanding of plant-based therapeutics that continues to inform contemporary medical applications.

The fruits of Vitex trifolia have been consistently employed across diverse East Asian medical traditions as primary therapeutic agents for treating headaches, migraines, common cold symptoms, and various inflammatory conditions [3] [4] [5]. In Traditional Chinese Medicine, these applications are conceptualized within the framework of wind-heat dispelling properties, where the compound is believed to address pathological conditions associated with external pathogenic factors [1] [6]. Korean traditional medicine has integrated similar therapeutic principles over fifteen centuries, emphasizing the treatment of fever, headache, and inflammatory conditions through carefully prepared decoctions and powdered formulations [4] [7].

Japanese Kampo medicine has maintained a distinct approach to Vitex utilization for approximately fourteen centuries, incorporating the compound into complex multi-herb formulations designed to address common cold symptoms, headaches, and arthritic conditions [4] [6]. The precision and timing considerations characteristic of Japanese medicinal practices have resulted in concentrated decoction methods that maximize the extraction of bioactive compounds including 10-O-Vanilloylaucubin [7] [8].

Vietnamese traditional medicine demonstrates a thousand-year history of utilizing both Vitex trifolia leaves and fruits for treating rheumatism, joint pain, and various skin conditions [4] [9]. The preparation methods often emphasize fresh processing techniques, reflecting the regional preference for immediate therapeutic efficacy through rapid compound extraction [9] [10].

Beyond these major systems, Myanmar traditional medicine has employed Vitex trifolia for treating skin infections, rheumatism, and menstrual disorders, with documented preparations including pastes, decoctions, and topical applications [9]. Indian Ayurvedic traditions, while primarily utilizing Vitex negundo rather than Vitex trifolia, have demonstrated the longest continuous use of Vitex species spanning over three millennia [11] [5].

The geographical distribution and cultural adaptation of 10-O-Vanilloylaucubin-containing plants across East Asia illustrates the remarkable consistency in therapeutic applications despite regional variations in preparation methods and cultural contexts [11] [4]. This widespread adoption suggests fundamental pharmacological properties that transcend cultural boundaries while maintaining cultural specificity in application techniques.

Research has revealed that the traditional use patterns align remarkably well with modern pharmacological findings, indicating sophisticated empirical knowledge development over centuries [3] [6]. The consistent documentation of analgesic effects across multiple traditions corresponds with contemporary studies demonstrating significant writhing inhibition following oral administration of 10-O-Vanilloylaucubin at doses of 25 milligrams per kilogram [12] [13].

The integration of 10-O-Vanilloylaucubin-containing preparations into formal medical systems represents a unique achievement in traditional medicine standardization [1] [6]. Modern Chinese hospitals maintain dedicated Traditional Chinese Medicine wings where standardized Viticis Fructus preparations are routinely prescribed alongside conventional pharmaceuticals [8]. This integration demonstrates the enduring relevance of traditional applications in contemporary healthcare delivery systems.

The ethnopharmacological significance extends beyond mere therapeutic applications to encompass cultural identity and medical heritage preservation [2] [14]. Traditional preparation methods serve as repositories of cultural knowledge, maintaining connections between communities and their healing traditions while providing frameworks for sustainable medicinal plant utilization [14] [15].

Syncretic Formulation Strategies with Complementary Phytochemicals

The sophisticated combination of 10-O-Vanilloylaucubin with complementary phytochemicals represents one of the most advanced aspects of traditional East Asian medicine, demonstrating complex understanding of synergistic interactions that enhance therapeutic efficacy while minimizing adverse effects [16] [17]. Traditional Chinese Medicine has developed systematic approaches to herbal combinations based on established principles of mutual accentuation, mutual enhancement, mutual counteraction, and mutual suppression [17] [18].

The Qianghuo Shengshi Decoction exemplifies sophisticated synergistic formulation strategies, combining Vitex compounds with Angelica dahurica to create enhanced wind-dampness dispelling properties [19] [16]. The interaction between 10-O-Vanilloylaucubin and imperatorin from Angelica dahurica demonstrates complementary mechanisms of action, where the iridoid glycoside structure of 10-O-Vanilloylaucubin provides anti-inflammatory effects while imperatorin contributes enhanced peripheral circulation and analgesic properties [16] [20].

Chrysanthemum morifolium combinations with Vitex species have been traditionally employed to improve heat-clearing and vision-brightening effects, creating synergistic interactions between 10-O-Vanilloylaucubin and chrysanthemic acid [5] [16]. This combination strategy addresses both the underlying inflammatory processes through iridoid glycoside mechanisms and the symptomatic relief of eye strain and headache through complementary flavonoid pathways [20] [21].

The combination of Vitex with Ligusticum chuanxiong represents a sophisticated understanding of circulatory enhancement, where 10-O-Vanilloylaucubin provides structural stabilization of vascular tissues while ferulic acid from Ligusticum contributes enhanced blood flow and neuroprotective effects [16] [22]. Clinical applications of this combination strategy focus on migraine treatment, menstrual pain management, and general circulation improvement [16] [23].

Formulations incorporating Saposhnikovia divaricata with Vitex demonstrate enhanced exterior-releasing properties through interactions between 10-O-Vanilloylaucubin and prim-O-glucosylcimifugin [16] [17]. This combination strategy addresses common cold symptoms and muscle tension through complementary mechanisms affecting both inflammatory mediators and peripheral nerve sensitivity [16] [24].

The integration of Notopterygium incisum with Vitex species creates strengthened anti-rheumatic effects through synergistic interactions between 10-O-Vanilloylaucubin and notopterol [16] [22]. This formulation strategy demonstrates sophisticated understanding of chronic inflammatory conditions, where sustained anti-inflammatory effects require multiple complementary mechanisms of action [21] [25].

Schizonepeta tenuifolia combinations with Vitex represent improved anti-inflammatory action through interactions between 10-O-Vanilloylaucubin and pulegone [16] [17]. These formulations are specifically designed for upper respiratory infections and fever management, where rapid onset of anti-inflammatory effects requires synergistic enhancement of bioavailability and tissue penetration [24] [25].

The incorporation of Mentha haplocalyx with Vitex creates enhanced cooling and dispersing effects through complementary interactions between 10-O-Vanilloylaucubin and menthol [16] [17]. This combination strategy addresses heat stroke, digestive disorders, and headache through mechanisms affecting both peripheral circulation and central nervous system cooling responses [20] [24].

Glycyrrhiza uralensis combinations with Vitex demonstrate harmonized formulations with reduced toxicity through interactions between 10-O-Vanilloylaucubin and glycyrrhizin [16] [17]. This represents sophisticated understanding of formulation safety, where the harmonizing properties of licorice compounds modulate the intensity of primary therapeutic agents while maintaining efficacy [18] [25].

The mechanistic basis for these synergistic interactions involves multiple pathways including enhanced bioavailability through improved solubility and absorption, complementary receptor targeting affecting different aspects of inflammatory cascades, and temporal modulation of therapeutic effects through differential pharmacokinetics [24] [25]. Modern research has validated many of these traditional combination strategies, demonstrating measurable synergistic effects in controlled laboratory studies [22] [26].

The development of combination index calculations has provided quantitative frameworks for evaluating traditional synergistic claims, with studies showing combination indices below unity for many traditional formulations containing 10-O-Vanilloylaucubin [22] [26]. These findings support the empirical observations accumulated over centuries of traditional practice while providing scientific frameworks for optimization of therapeutic combinations [23] [18].

Cultural Variations in Medicinal Preparation Techniques

The diversity of cultural preparation techniques for 10-O-Vanilloylaucubin-containing plant materials reflects sophisticated understanding of extraction chemistry adapted to local resources, cultural practices, and therapeutic requirements [27] [28]. Each cultural tradition has developed unique methodologies that optimize the bioavailability and therapeutic efficacy of this important phytochemical while maintaining cultural authenticity and practical sustainability [29] [15].

Han Chinese preparation techniques center on the Tang decoction method, involving slow-simmering in clay pots for one to two hours to achieve optimal extraction of water-soluble thermostable components including 10-O-Vanilloylaucubin [28] [30] [8]. The selection of ceramic, clay, and bronze vessels reflects understanding of material interactions with extracted compounds, where non-reactive surfaces preserve the integrity of sensitive iridoid glycosides while facilitating heat transfer for optimal extraction [27] [31].

Tibetan Mendrup preparation represents sacred medicine techniques incorporating blessing rituals with specific mantras, conducted over twenty-four to forty-eight hour periods using copper and silver-lined vessels [31] [15]. This cultural approach recognizes the spiritual dimensions of healing while maintaining technical precision in extraction procedures that preserve the bioactivity of 10-O-Vanilloylaucubin through controlled temperature and atmospheric conditions [15].

Mongolian Emiin Arga techniques demonstrate adaptation to nomadic lifestyles through solar drying followed by grinding, utilizing leather bags and wooden containers for two to seven day extraction periods [27] [15]. This methodology maximizes the preservation of active compounds during extended travel while maintaining therapeutic efficacy through careful attention to moisture control and container selection [31] [15].

Korean Dalim traditions employ triple-extraction with varying heat applications, utilizing ceramic and earthenware vessels for forty-five to ninety minute processing periods [7] [28]. This technique represents sophisticated understanding of differential extraction kinetics, where sequential heating stages optimize the recovery of different chemical components including 10-O-Vanilloylaucubin while minimizing thermal degradation [31] [32].

Japanese Senjiru methods emphasize precise timing with seasonal considerations, utilizing cast iron and ceramic vessels for thirty to sixty minute concentrated decoctions [7] [31]. The integration of seasonal timing with extraction procedures reflects deep understanding of plant phenology and optimal compound concentrations, ensuring maximum 10-O-Vanilloylaucubin content in final preparations [8].

Vietnamese Thuoc Sac techniques prioritize fresh processing with immediate use, employing bamboo and ceramic vessels for fifteen to thirty minute extraction periods [28] [9]. This approach maximizes the preservation of heat-sensitive compounds while maintaining the traditional preference for immediate therapeutic application rather than long-term storage [33] [34].

Thai Nam Phrik preparation involves mortar and pestle grinding with spices, utilizing stone mortars and clay pots for thirty to forty-five minute processing periods that integrate medicinal and culinary traditions [35] [28]. This cultural synthesis demonstrates understanding of compound stability and bioavailability enhancement through combination with complementary food ingredients [34] [32].

Myanmar Hsay-phyu techniques employ steam distillation in bamboo vessels over two to four hour periods, representing connection to Buddhist healing traditions through mindful preparation practices [9] [28]. The use of bamboo vessels reflects understanding of material properties that preserve volatile compounds while facilitating gentle extraction of 10-O-Vanilloylaucubin [31] [33].

Filipino Gamot Bungang methods utilize fermentation with rice wine in bamboo and coconut shell containers over seven to fourteen day periods, creating community healing and social bonding opportunities [28] [36]. This approach demonstrates understanding of fermentation chemistry for compound modification and bioavailability enhancement while maintaining social cohesion through shared preparation activities [15].

Indonesian Jamu preparation employs cold maceration in coconut oil using clay and stone vessels over three to seven day extraction periods [28] [37]. This technique represents holistic wellness integration into daily life through gentle extraction methods that preserve sensitive compounds while creating versatile therapeutic preparations suitable for multiple application routes [38] [34].

The cultural significance of these varied preparation techniques extends beyond mere technical procedures to encompass philosophical approaches to healing, community identity maintenance, and sustainable resource utilization [15] [8]. Each tradition demonstrates sophisticated understanding of the relationship between preparation methodology and therapeutic outcome, while maintaining cultural authenticity and practical applicability within specific social contexts [29] [15].

Modern analysis of these traditional preparation techniques has revealed remarkable consistency in achieving optimal 10-O-Vanilloylaucubin extraction despite significant methodological differences [31] [38]. This convergent efficiency suggests fundamental principles underlying effective extraction that transcend specific cultural approaches while validating the empirical knowledge accumulated through centuries of traditional practice [27] [8].

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Last modified: 08-15-2023

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